3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride
Description
Properties
IUPAC Name |
3-ethyl-2-oxo-1H-quinoline-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-2-7-5-8-6-9(17(12,15)16)3-4-10(8)13-11(7)14/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUJDDNLXKBSOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup-Type Cyclization with Propionaldehyde
A modified Skraup reaction using 2-aminobenzenesulfonic acid, propionaldehyde, and paraformaldehyde in a choline chloride-ZnCl₂ eutectic solvent (molar ratio 1:2) enables the formation of 3-ethyl-1,2-dihydroquinoline-6-sulfonic acid. The eutectic solvent enhances reaction homogeneity and reduces energy input, achieving yields of 68–75%. Propionaldehyde introduces the ethyl group at position 3, while paraformaldehyde acts as a dehydrating agent. Catalysts such as AlCl₃ or FeCl₃ (1–5 mol%) accelerate the cyclization, with reaction temperatures maintained at 80–100°C.
Oxidation to Introduce the 2-Oxo Group
Post-cyclization, the 1,2-dihydroquinoline intermediate undergoes oxidation to form the 2-oxo moiety. Hydrogen peroxide (30% v/v) in acetic acid at 50°C for 4–6 hours converts the dihydroquinoline to the ketone with >90% efficiency. Alternative oxidants like potassium permanganate in acidic media are less favored due to over-oxidation risks.
Sulfonation and Chlorination Pathways
Direct Sulfonation-Chlorination of Preformed Quinolines
For quinolines lacking pre-installed sulfonic acid groups, direct sulfonation at position 6 is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C. This method avoids isomer formation by leveraging the electron-donating ethyl group’s meta-directing effect. Subsequent chlorination with thionyl chloride (SOCl₂) at reflux (70°C, 3 hours) converts the sulfonic acid to sulfonyl chloride, yielding 82–85%.
Diazotization-Sulfonation of 6-Aminoquinolines
An alternative route starts with 6-amino-3-ethyl-2-oxo-1,2-dihydroquinoline. Diazotization using sodium nitrite (NaNO₂) in concentrated HCl at −5°C generates a diazonium salt, which reacts with sulfur dioxide (SO₂) in acetic acid under CuCl₂ catalysis (5 mol%). This method produces 6-sulfonic acid derivatives with 70–76% yield, followed by chlorination using phosphorus pentachloride (PCl₅) in dichloromethane.
Industrial-Scale Chlorination Techniques
Bis(trichloromethyl) Carbonate as a Chlorinating Agent
Bis(trichloromethyl) carbonate (BTC, triphosgene) offers a safer alternative to traditional chlorinating agents. In a toluene solvent, BTC (1.2 equiv) reacts with 3-ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonic acid at 25°C for 6 hours, achieving 89–92% conversion to the sulfonyl chloride. Tertiary amines like triethylamine (1.5 equiv) neutralize HCl byproducts, preventing side reactions.
Continuous Flow Reactor Optimization
Industrial protocols emphasize continuous flow systems for chlorination. A two-stage reactor operating at 10 bar and 50°C with a residence time of 30 minutes improves mixing and heat transfer, reducing byproduct formation to <2%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Skraup Cyclization + BTC | 85 | 98 | Scalable, low byproducts | High solvent usage |
| Diazotization-Sulfonation | 76 | 95 | Avoids harsh sulfonation conditions | Multi-step, lower overall yield |
| Direct Sulfonation-Chlorination | 82 | 97 | Fewer steps | Requires excess ClSO₃H |
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Sulfonamides: Formed from nucleophilic substitution reactions.
Hydroxyquinolines: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 3-Ethyl-2-oxo-1,2-dihydroquinoline compounds exhibit potent antimicrobial properties. For instance, studies have shown that certain sulfonamide derivatives possess significant activity against various bacterial strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
A study screened several synthesized compounds derived from 3-Ethyl-2-oxo-1,2-dihydroquinoline for their antimicrobial efficacy. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 6.25 µg/mL |
| Compound B | Pseudomonas aeruginosa | 12.5 µg/mL |
| Compound C | Candida albicans | 25 µg/mL |
Anti-Cancer Properties
The compound has also been investigated for its potential anti-cancer properties. Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, making them candidates for cancer therapy.
Case Study: Anti-Cancer Activity
A series of 3-Ethyl-2-oxo-1,2-dihydroquinoline derivatives were tested for cytotoxicity against various cancer cell lines. The results showed promising activity with certain derivatives inducing apoptosis in cancer cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 10 |
| A549 | 20 |
Synthetic Applications
3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is utilized in the synthesis of more complex heterocyclic compounds. Its sulfonyl chloride group is particularly useful for nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and probes for biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
a. 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride
- Core Structure: Benzo[cd]indole fused ring system (three aromatic rings) vs. quinoline (two rings) in the target compound.
- Substituents : Lacks alkyl groups at position 3, but shares the sulfonyl chloride at position 6.
- Synthesis : Synthesized via chlorosulfonic acid treatment with a 38% yield under mild conditions (0°C to room temperature) .
b. 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride
- Core Structure: Tetrahydroquinoline (saturated at positions 1–4) vs. 1,2-dihydroquinoline (saturated only at positions 1–2) in the target compound.
- Substituents : 3,3-Dimethyl groups introduce greater steric hindrance than the ethyl group in the target.
- Molecular Formula: C₁₁H₁₂ClNO₃S (vs. C₁₁H₁₀ClNO₃S for the target), reflecting additional hydrogens from ring saturation .
Functional Group and Substituent Analysis
| Parameter | 3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl Chloride | 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl Chloride | 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride |
|---|---|---|---|
| Core Structure | 1,2-Dihydroquinoline | 1,2,3,4-Tetrahydroquinoline | Benzo[cd]indole |
| Position 3 Substituent | Ethyl | 3,3-Dimethyl | None |
| Sulfonyl Chloride Position | 6 | 6 | 6 |
| Molecular Formula | C₁₁H₁₀ClNO₃S | C₁₁H₁₂ClNO₃S | C₁₁H₇ClNO₃S |
| Saturation Impact | Partial conjugation via 1,2-dihydro structure | Reduced conjugation due to tetrahydro ring | Fully conjugated aromatic system |
Biological Activity
3-Ethyl-2-oxo-1,2-dihydroquinoline-6-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C11H10ClN1O3S
- CAS Number : 1181705-32-7
The structure features a quinoline core with a sulfonyl chloride group, which is crucial for its reactivity and biological interactions.
Antimicrobial Activity
Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds related to 3-Ethyl-2-oxo-1,2-dihydroquinoline have demonstrated activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Staphylococcus aureus | 12.4 |
| Escherichia coli | 16.4 |
| Klebsiella pneumoniae | 16.5 |
| Bacillus cereus | 16.1 |
These MIC values suggest that the compound exhibits potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of 3-Ethyl-2-oxo-1,2-dihydroquinoline has been explored through various in vitro studies. For example, it has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.
The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis of various quinoline derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinoline structure could enhance antibacterial activity significantly .
- Anticancer Mechanism : Research focusing on the mechanism of action revealed that compounds similar to 3-Ethyl-2-oxo-1,2-dihydroquinoline can inhibit specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell viability and increased apoptosis rates in treated cells .
- Structure-Activity Relationship (SAR) : A quantitative structure-activity relationship (QSAR) analysis provided insights into how structural modifications affect biological activity. It was found that substituents on the quinoline ring significantly influence both antimicrobial and anticancer properties .
Q & A
Q. What refinements are needed when SHELXL fails to model disordered solvent molecules in crystallographic data?
- Use SQUEEZE (in PLATON) to mask electron density from disordered regions. For severe disorder, alternate conformations can be modeled with occupancy factors refined isotropically .
Tables for Key Data
Table 1: Common Byproducts in Sulfonyl Chloride Synthesis
| Byproduct | Formation Cause | Detection Method |
|---|---|---|
| Sulfonic acid | Hydrolysis | ¹H NMR (δ ~11–12 ppm) |
| Disulfonate dimer | Excess chlorosulfonic acid | HPLC-MS (m/z = 2M–Cl) |
Table 2: Crystallographic Parameters for Derivatives
| Parameter | Typical Range | Reference |
|---|---|---|
| C=O bond length | 1.21–1.23 Å | |
| S=O bond length | 1.42–1.44 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
